molecular formula C7H11NOS B3298629 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol CAS No. 89775-31-5

1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol

Cat. No.: B3298629
CAS No.: 89775-31-5
M. Wt: 157.24 g/mol
InChI Key: RJVMATSWPKBDPW-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol typically involves the reaction of 4-methylthiazole with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the propylene oxide and subsequent nucleophilic attack by the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
  • 1-(4-Methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol

Comparison: 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5-4-10-7(8-5)3-6(2)9/h4,6,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVMATSWPKBDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol
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1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol
Reactant of Route 3
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1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol
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1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol
Reactant of Route 5
1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol
Reactant of Route 6
1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol

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